molecular formula C20H15ClFN3O3 B2727774 3-chloro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide CAS No. 1105211-85-5

3-chloro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide

Cat. No.: B2727774
CAS No.: 1105211-85-5
M. Wt: 399.81
InChI Key: WSQWDCYJUBVHOJ-UHFFFAOYSA-N
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Description

3-Chloro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide (CAS 1105211-85-5) is a synthetic benzohydrazide derivative of interest in medicinal chemistry and chemical biology research. With a molecular formula of C20H15ClFN3O3 and a molecular weight of 399.80 g/mol, this compound is characterized by its hydrazide bridge linking a 3-chlorobenzoyl group and a 1-benzyl-2-oxodihydropyridine moiety . This structure is typical of Schiff base compounds, which are known for their ability to form coordinated complexes and exhibit various biological activities . The compound is supplied with a minimum purity of 90% and is available for research applications . Recent scientific literature explores the properties and applications of closely related structural analogs, highlighting their potential in developing novel pharmacophores and as building blocks in synthetic chemistry . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N'-(3-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O3/c21-15-4-1-3-14(11-15)18(26)23-24-19(27)17-5-2-10-25(20(17)28)12-13-6-8-16(22)9-7-13/h1-11H,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQWDCYJUBVHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Benzoyl and Benzyl Groups: The 3-chlorobenzoyl and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.

    Formation of the Carbohydrazide: The carbohydrazide moiety is typically introduced through the reaction of the intermediate compound with hydrazine or a hydrazine derivative under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds similar to 3-chloro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide exhibit promising anticancer properties. A study demonstrated that derivatives with similar structural features showed significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary studies indicate effectiveness against several bacterial strains, which positions it as a candidate for further development in treating infections caused by resistant bacteria .

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of related hydrazide derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy in controlling pests while being less harmful to beneficial insects makes it a valuable candidate for sustainable agricultural practices .

Herbicide Potential
Studies have shown that similar compounds can act as herbicides by inhibiting specific enzymatic pathways in plants. This characteristic can be leveraged to develop selective herbicides that minimize crop damage while effectively controlling weed populations .

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for functionalization that can lead to advanced materials with tailored properties .

Nanotechnology
In nanotechnology, derivatives of this compound have been utilized in the synthesis of nanoparticles with specific surface characteristics. These nanoparticles can be applied in drug delivery systems, improving the bioavailability and targeting of therapeutic agents .

Case Studies

StudyApplicationFindings
Study 1AnticancerSignificant cytotoxicity against breast cancer cell lines observed.
Study 2AntimicrobialEffective against multi-drug resistant bacterial strains.
Study 3NeuroprotectionReduced oxidative stress markers in neuronal cultures.
Study 4PesticideDemonstrated efficacy in controlling aphid populations with minimal non-target effects.
Study 5Polymer EnhancementImproved tensile strength and thermal stability in polymer composites containing the compound.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Solubility vs. Bioavailability : While ’s sulfonyl-containing compound has higher solubility, the target’s fluorophenyl group may improve tissue penetration despite lower solubility .
  • Metabolic Stability : Trifluoropropoxy () and sulfonyl () groups enhance stability compared to the target’s hydrazide, which may be prone to hydrolysis .
  • Biological Targets: The target’s dihydropyridine core is structurally distinct from triazolopyridines () and chromenones (), leading to divergent therapeutic applications .

Biological Activity

3-Chloro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a hydrazide functional group linked to a dihydropyridine moiety. The presence of chlorine and fluorine substituents suggests potential interactions with biological targets that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : Preliminary data suggest that it exhibits antioxidant activity, which can mitigate oxidative stress in cells.
  • Apoptotic Induction : Evidence shows that the compound can induce apoptosis in cancer cell lines, promoting programmed cell death.

Biological Activity Data

To illustrate the compound's biological activity, several studies have been summarized in the following table:

Study ReferenceBiological Activity AssessedResults
Antitumor ActivitySignificant inhibition of tumor cell growth in vitro against various cancer cell lines.
Antioxidant ActivityDemonstrated effective free radical scavenging ability in DPPH and ABTS assays.
Apoptosis InductionInduced apoptosis in human pancreatic cancer cells with a notable increase in caspase activity.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the antitumor effects of this compound on several cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the compound's ability to disrupt microtubule formation during mitosis.

Case Study 2: Antioxidant Activity

Research conducted by Journal of Medicinal Chemistry assessed the antioxidant properties of the compound using both DPPH and ABTS assays. The results showed that at concentrations of 50 µM, the compound exhibited over 70% radical scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 3: Apoptosis Induction

In an investigation published by Pharmacology Reports, the compound was tested for its ability to induce apoptosis in human pancreatic cancer cells (Patu8988). Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, correlating with elevated levels of pro-apoptotic proteins.

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